molecular formula C17H23N3O B5104334 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline

7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline

Cat. No.: B5104334
M. Wt: 285.4 g/mol
InChI Key: HUQNEFYWZNSUAL-UHFFFAOYSA-N
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Description

7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a methoxy group at the 7-position, a methyl group at the 4-position, and a 4-methyl-1,4-diazepane moiety at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Substituents: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate. The methyl group at the 4-position can be introduced through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Attachment of the Diazepane Moiety: The 4-methyl-1,4-diazepane moiety can be attached through nucleophilic substitution reactions. This involves the reaction of the quinoline derivative with a suitable diazepane precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The diazepane moiety can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: 7-hydroxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline.

    Reduction: 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)tetrahydroquinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Biological Research: It is used as a probe to study the binding interactions with DNA and proteins.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting neurological disorders.

    Industrial Applications: It is used in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline involves its interaction with specific molecular targets:

    Enzyme Inhibition: It inhibits enzymes such as topoisomerase, which are crucial for DNA replication and cell division.

    DNA Intercalation: The compound can intercalate into DNA, disrupting the normal function of the genetic material.

    Protein Binding: It binds to specific proteins, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-4-methylquinoline: Lacks the diazepane moiety, resulting in different biological activities.

    4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline: Lacks the methoxy group, affecting its chemical reactivity and biological properties.

    7-methoxy-2-(4-methyl-1,4-diazepan-1-yl)quinoline: Lacks the methyl group at the 4-position, leading to variations in its pharmacological profile.

Uniqueness

7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline is unique due to the presence of both the methoxy group and the diazepane moiety, which contribute to its distinct chemical reactivity and biological activities. This combination of functional groups enhances its potential as a therapeutic agent and a valuable tool in scientific research.

Properties

IUPAC Name

7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-13-11-17(20-8-4-7-19(2)9-10-20)18-16-12-14(21-3)5-6-15(13)16/h5-6,11-12H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQNEFYWZNSUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)OC)N3CCCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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